molecular formula C28H31P B1349325 TrixiePhos CAS No. 255836-67-0

TrixiePhos

Cat. No. B1349325
CAS RN: 255836-67-0
M. Wt: 398.5 g/mol
InChI Key: QGBQGMHXBSLYLZ-UHFFFAOYSA-N
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Description

TrixiePhos is a type of phosphoramidite that is used in synthetic organic chemistry, specifically for the synthesis of oligonucleotides. It is a unique phosphoramidite because it contains a five-membered ring that is connected to the phosphorus atom. This ring contains two nitrogen atoms and three carbon atoms. It is a valuable tool for organic chemists because it is versatile, stable, and can be used in a variety of reactions.

Scientific Research Applications

TrixiePhos is a valuable tool for scientists who are working on synthetic organic chemistry. It can be used to synthesize oligonucleotides, which are important components of DNA and RNA. It can also be used to synthesize peptides, polymers, and other organic compounds. Additionally, it can be used to modify existing molecules, such as proteins and carbohydrates, to create new molecules with desired properties.

Mechanism of Action

Target of Action

TrixiePhos, also known as [1,1’-Binaphthalen]-2-yldi-tert-butylphosphine, is primarily used as a ligand in various coupling reactions . Its primary targets are the metal centers of catalysts used in these reactions. The role of TrixiePhos is to bind to these metal centers and facilitate the coupling process.

Mode of Action

TrixiePhos interacts with its targets by donating its lone pair of electrons to the metal center of the catalyst. This forms a coordinate bond, which allows the catalyst to facilitate the coupling reaction . The resulting changes include the formation of new bonds between reactant molecules, leading to the creation of the desired product.

Biochemical Pathways

As a ligand, TrixiePhos is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors. The downstream effects of these pathways include the synthesis of pharmaceuticals, polymers, and other chemically significant compounds.

Result of Action

The molecular and cellular effects of TrixiePhos’s action are seen in the products of the coupling reactions it facilitates. By acting as a ligand, it enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds .

Advantages and Limitations for Lab Experiments

The main advantage of using TrixiePhos in lab experiments is its versatility. It can be used in a variety of reactions, such as the synthesis of oligonucleotides, peptides, and polymers. It is also highly stable, which makes it ideal for use in lab experiments. The main limitation is that it is not soluble in water, which can make it difficult to use in certain reactions.

Future Directions

The potential future directions for TrixiePhos research include further development of its synthesis methods, as well as further exploration of its applications in synthetic organic chemistry. Additionally, further research could be done to explore the effects of TrixiePhos on the stability of molecules and its potential uses in drug discovery and development. Other potential future directions include exploring the potential use of TrixiePhos in biotechnology, such as gene editing and gene therapy. Finally, further research could be done to explore the potential use of TrixiePhos in nanotechnology, such as the development of nanomaterials.

properties

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBQGMHXBSLYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370590
Record name [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine

CAS RN

255836-67-0
Record name [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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